Methyl 3-(diphenylamino)propanoate
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Overview
Description
Methyl 3-(diphenylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(diphenylamino)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(diphenylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(diphenylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-(diphenylamino)propanoic acid chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(diphenylamino)propanoate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: 3-(diphenylamino)propanoic acid.
Reduction: 3-(diphenylamino)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(diphenylamino)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-(diphenylamino)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(diethylamino)propanoate: Similar structure but with diethylamino group instead of diphenylamino.
Ethyl 3-(diphenylamino)propanoate: Similar structure but with ethyl ester group instead of methyl ester.
Methyl 3-(dimethylamino)propanoate: Similar structure but with dimethylamino group instead of diphenylamino.
Uniqueness
Methyl 3-(diphenylamino)propanoate is unique due to the presence of the diphenylamino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of advanced materials.
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 3-(N-phenylanilino)propanoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)12-13-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
MGYHJFGXQSZYOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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